2-(1H-benzimidazol-2-ylthio)-2-phenyl-N-1,3-thiazol-2-ylacetamide
Overview
Description
Synthesis Analysis
The synthesis of compounds like 2-(1H-benzimidazol-2-ylthio)-2-phenyl-N-1,3-thiazol-2-ylacetamide often involves multiple steps, including reactions such as oxidative cyclization and formation of new C-N and S-N bonds. For example, Naresh, Kant, and Narender (2014) discovered a new class of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines during benzimidazole and benzothiazole synthesis, mediated by molecular iodine at ambient temperature (Naresh, Kant, & Narender, 2014).
Molecular Structure Analysis
The molecular geometry and structure of benzothiazole derivatives, including those similar to the compound , can be determined using X-ray diffraction methods and optimized using density functional theory (DFT). As an example, Inkaya (2018) characterized a benzothiazole derivative using FT-IR, NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction methods, along with DFT calculations (Inkaya, 2018).
Chemical Reactions and Properties
The reactivity and chemical properties of benzimidazole and thiazole derivatives are influenced by their structure. For example, Duran and Canbaz (2013) synthesized drug precursors, including benzothiazole acetamide derivatives, and determined their acidity constants via UV spectroscopic studies (Duran & Canbaz, 2013).
Physical Properties Analysis
The physical properties, including thermal behavior, can be analyzed using techniques like TG/DTA thermograms. For instance, Inkaya (2018) summarized the behavior of a benzothiazole derivative against temperature using TG/DTA thermal analysis (Inkaya, 2018).
Chemical Properties Analysis
The chemical properties, such as the reactivity towards other molecules and stability, can be studied through various spectroscopic methods and theoretical calculations. As shown by Duran and Canbaz (2013), the protonation of benzothiazole derivatives occurs on specific nitrogen atoms, which can be studied through UV spectroscopy (Duran & Canbaz, 2013).
Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated the potential of 2-(1H-benzimidazol-2-ylthio)-2-phenyl-N-1,3-thiazol-2-ylacetamide and related compounds in the field of organic synthesis. For instance, Veltri et al. (2016) explored the palladium-catalyzed carbonylative synthesis of functionalized benzimidazothiazoles. This process involves oxidative aminocarbonylation and heterocyclization, resulting in various acetamides, which has implications for advanced organic synthesis techniques (Veltri et al., 2016).
Antibacterial and Antifungal Activities
The derivatives of this compound have been studied for their antibacterial and antifungal properties. Devi et al. (2022) synthesized a series of these compounds and tested them against various bacterial and fungal strains, demonstrating significant activity against microorganisms like Staphylococcus aureus, Escherichia coli, Aspergillus fumigatus, and Candida albicans (Devi et al., 2022).
Anticancer Properties
The potential anticancer properties of these compounds are a significant area of research. Özkay et al. (2016) synthesized derivatives of 2-[(5-substituted-1H-benzimidazol-2-yl)thio]-N-[4-[2-phenylthiazol-4-yl]phenyl]acetamide and evaluated their antiproliferative activity against various cancer cell lines. They found certain derivatives to exhibit selective anticancer activities, providing a basis for further exploration in cancer treatment research (Özkay et al., 2016).
Antiviral Research
Compounds related to this compound have been investigated for their antiviral properties. Youssif et al. (2016) synthesized derivatives incorporating a triazole moiety and tested them against hepatitis C virus (HCV), finding some derivatives to show significant activity against HCV (Youssif et al., 2016).
Industrial Applications
Some studies have explored the industrial applications of these compounds. For example, Basta et al. (2017) investigated benzimidazole derivatives as antioxidants for base oil, showing potential for industrial applications in enhancing oil stability (Basta et al., 2017).
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS2/c23-16(22-17-19-10-11-24-17)15(12-6-2-1-3-7-12)25-18-20-13-8-4-5-9-14(13)21-18/h1-11,15H,(H,20,21)(H,19,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJJFFHDSJKPNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=NC=CS2)SC3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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